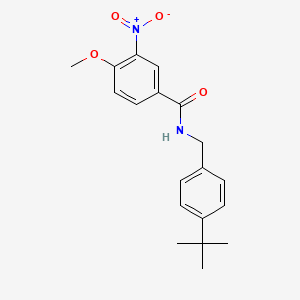

N-(4-叔丁基苄基)-4-甲氧基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide is a compound with potential significance in various chemical synthesis processes and molecular studies. The compound's structure suggests it could have interesting reactivity and properties due to the presence of nitro, methoxy, and tert-butyl groups attached to the benzamide backbone.

Synthesis Analysis

The synthesis of compounds similar to N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide often involves directed metalation reactions. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation and reaction with methyl iodide to provide derivatives in high yield, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990).

Molecular Structure Analysis

Structural and conformational properties of related compounds have been analyzed using techniques like single-crystal X-ray diffraction, demonstrating complex intermolecular interactions, including hydrogen bonding that forms extended structures (Gholivand et al., 2009).

Chemical Reactions and Properties

Related compounds exhibit interesting reactivity, such as the ability to form hydrogen-bonded chains and aggregates, indicating potential reactivity pathways for N-(4-tert-butylbenzyl)-4-methoxy-3-nitrobenzamide in forming complex molecular structures (Abonía et al., 2007).

Physical Properties Analysis

The physical properties of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been thoroughly analyzed, showing that intermolecular interactions, such as dimerization and crystal packing, have significant effects on molecular geometry (Karabulut et al., 2014).

科学研究应用

增强亲和力和降低极性的化学修饰

N-(4-叔丁基苄基)-4-甲氧基-3-硝基苯甲酰胺作为硝基苯甲酰胺化合物中较广的一类,因其在修饰化学结构以增强对特定靶标的亲和力并降低极性以提高口服吸收率和中枢神经系统穿透性的潜力而受到研究。研究重点在于用取代的苄基取代类似化合物中的核糖部分等分子部分,以降低极性和获得对核苷转运蛋白 ENT1 等靶标的更高亲和力。这种方法已经产生了具有显著亲和力的化合物,证明了药物设计中结构修饰的潜力 (R. A. Tromp 等,2004).

羟基官能团的保护

4-硝基苄基,一种相关的官能团,已被广泛用于合成化学中羟基官能团的保护。此方法允许在其他苄基型保护基的存在下进行选择性去除,展示了在肽和其他生物活性化合物等复杂分子的合成和修饰中的多功能应用 (Koichi Kukase 等,1990).

光化学应用和分子设计

具有取代硝基苄基的化合物,如 N-(4-叔丁基苄基)-4-甲氧基-3-硝基苯甲酰胺,因其光化学性质而受到研究,尤其是在光响应分子设计和合成中。此类分子在辐照后可发生结构变化,这对开发光敏治疗剂和材料至关重要 (A. Katritzky 等,2003).

生物活性与 DNA 结合

N-(4-叔丁基苄基)-4-甲氧基-3-硝基苯甲酰胺中存在的结构基序因其潜在的生物活性而受到探索,包括与 DNA 和蛋白质的相互作用。具有相似结构特征的化合物已显示出显着的抗菌、抗真菌和细胞毒活性,突出了此类化学结构在新治疗剂开发中的重要性 (M. Sirajuddin 等,2013).

有机合成中的光催化氧化

苄醇衍生物的光催化性质,包括与 N-(4-叔丁基苄基)-4-甲氧基-3-硝基苯甲酰胺在结构上相关的那些,已被用于有机化合物的选择性氧化。此过程可在紫外光和可见光下进行,展示了此类化合物在绿色化学和有机合成中的应用,为传统氧化方法提供了环保的替代方案 (S. Higashimoto 等,2009).

属性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-4-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-19(2,3)15-8-5-13(6-9-15)12-20-18(22)14-7-10-17(25-4)16(11-14)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLXOVVQSIUVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)